ethyl (E)-2-phenylethenesulfonate
Description
Ethyl (E)-2-phenylethenesulfonate is an organosulfur compound characterized by a sulfonate ester group (-SO₃Et) attached to an (E)-configured styrenic backbone. Its structure comprises a phenyl group linked to an ethene moiety, with the sulfonate ester occupying the β-position relative to the double bond. This compound is primarily employed in organic synthesis, particularly in cycloaddition reactions. For instance, it serves as a precursor in the formation of pyrazolo-tetrahydropyridines via intramolecular aza-Diels–Alder reactions under solvent-free, thermal conditions (120 °C) . The (E)-stereochemistry is critical for its reactivity, enabling chemoselective transformations in multi-step synthetic pathways.
By inference, the ethyl ester variant likely demonstrates greater solubility in organic solvents, a property advantageous in non-polar reaction media.
Properties
IUPAC Name |
ethyl (E)-2-phenylethenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-14(11,12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDCJBCTEYLBJO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOS(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (E)-2-phenylethenesulfonate can be synthesized through the reaction of ethyl vinyl sulfone with phenyl magnesium bromide under controlled conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-phenylethenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve the use of halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
Ethyl (E)-2-phenylethenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of ethyl (E)-2-phenylethenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or by interacting with cellular membranes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl (E)-2-Phenylethenesulfonate vs. Sodium (E)-2-Phenylethenesulfonate
The substitution of the ethyl ester group (in this compound) for a sodium counterion (in sodium (E)-2-phenylethenesulfonate) profoundly alters physicochemical and functional properties:
Key Findings :
- Synthetic Utility : this compound’s role in forming pyrazolo-tetrahydropyridines highlights its utility in constructing nitrogen-containing heterocycles, a cornerstone of pharmaceutical chemistry .
- Industrial Relevance: Sodium (E)-2-phenylethenesulfonate is widely used as a monomer in polyelectrolytes and ion-exchange resins due to its ionic character and stability .
This compound vs. Ethyl 2-Acetylheptanoate
Ethyl 2-acetylheptanoate (C₁₁H₂₀O₃, MW 200.27 g/mol) is a structurally distinct ester with an acetylated aliphatic chain . Comparative insights include:
Key Findings :
- Reactivity Divergence: The sulfonate group in this compound facilitates electrophilic aromatic substitution and cycloaddition, whereas ethyl 2-acetylheptanoate’s reactivity centers on its ester and ketone functionalities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
